![molecular formula C19H11BrN2O3S B2753929 3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477547-22-1](/img/structure/B2753929.png)
3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. Unfortunately, there is limited specific information available about this exact compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the searched resources .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Microwave Promoted Synthesis : A study highlighted the use of microwave irradiation for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing a cleaner, more efficient, and faster method compared to traditional thermal heating. This technique's relevance to synthesizing benzamide derivatives may offer insights into novel synthesis methods for compounds like "3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide" (Saeed, 2009).
Chemical Characterization and Structural Analysis
Characterization of Thiazolidine Derivatives : The development of a multicomponent synthesis for (4-oxothiazolidine-2-ylidene)benzamide derivatives, characterized by various spectroscopic techniques, highlights the importance of structural analysis in understanding the properties of benzamide derivatives (Hossaini et al., 2017).
Advanced Applications
Intermolecular Interactions and DFT Calculations : Research into the intermolecular interactions and density functional theory (DFT) calculations of antipyrine-like derivatives, including benzamides, provides insights into the electronic and structural properties that could influence the biological activity and material applications of similar compounds (Saeed et al., 2020).
Novel Synthesis Pathways
Cycloheptathiazole Derivatives : The synthesis of 7-hydroxycyclohepta[d] thiazol-6-one derivatives from bromotropolon-5-yl-thiourea derivatives reveals a pathway that might be applicable to the synthesis of structurally related compounds, including "this compound" (Seto et al., 1962).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as coumarins and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
Based on the biological activities of structurally similar compounds, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, indole derivatives have been reported to possess diverse biological activities, indicating their involvement in multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Thiazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Similar compounds have shown significant effects on various types of cells and cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown reasonable neuroprotectivity and toxicity activities against H2O2-induced PC12 cell lines .
Dosage Effects in Animal Models
Similar compounds have shown high potency against various cell lines at different concentrations .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKXHGQEJYIHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)
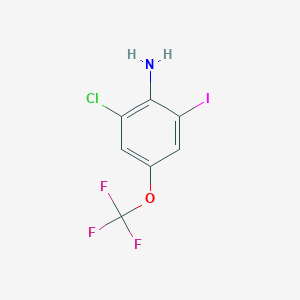
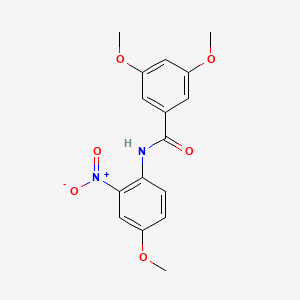
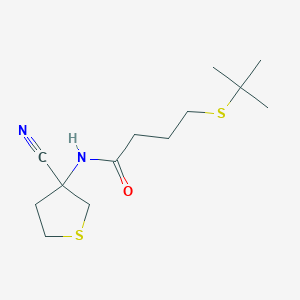

![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)

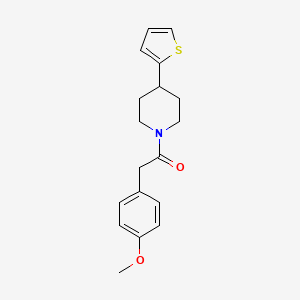
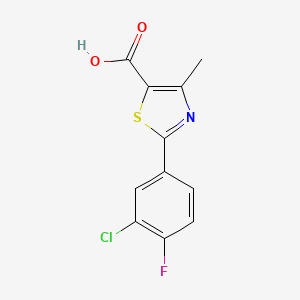
![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2753865.png)
![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2753867.png)